molecular formula C17H14N2O2 B1517678 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol CAS No. 1105194-25-9

6-[3-(Benzyloxy)phenyl]pyridazin-3-ol

Cat. No. B1517678
CAS RN: 1105194-25-9
M. Wt: 278.3 g/mol
InChI Key: VRCNCWFVMKIWIS-UHFFFAOYSA-N
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Description

“6-[3-(Benzyloxy)phenyl]pyridazin-3-ol” is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is used in scientific research with diverse applications ranging from drug discovery to materials science.


Molecular Structure Analysis

The molecular structure of “6-[3-(Benzyloxy)phenyl]pyridazin-3-ol” consists of a pyridazinone ring with a benzyloxyphenyl group attached at the 6-position .

Scientific Research Applications

Anticonvulsant Activity

6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, which are structurally related to 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol, have been synthesized and tested for their anticonvulsant activities. Some of these derivatives demonstrated significant anticonvulsant effects when assessed using the maximal electroshock (MES) method, indicating potential therapeutic applications in seizure management (Samanta et al., 2011).

Corrosion Inhibition

Pyridazine derivatives, including those similar to 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol, have been explored for their inhibitory effects on the corrosion of mild steel in acidic environments. These compounds, through electrochemical and spectroscopic studies, have shown to act as mixed-type inhibitors, suggesting their potential as protective agents against metal corrosion in industrial applications (Mashuga et al., 2017).

Molecular Docking and Biological Screening

Novel pyridine and fused pyridine derivatives, related to 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol, have been synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase, a target protein. These studies revealed moderate to good binding energies, indicating potential biological activities. Furthermore, these compounds exhibited antimicrobial and antioxidant activities, suggesting their applicability in therapeutic and preventive healthcare (Flefel et al., 2018).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic behavior of pyridazinone derivatives, structurally akin to 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol, have been studied in various solvent mixtures. These studies are crucial for understanding the drug's solubility and stability, which are vital for its pharmaceutical development and application (Shakeel et al., 2017).

Herbicidal Activities

3-(Substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which include compounds structurally related to 6-[3-(Benzyloxy)phenyl]pyridazin-3-ol, have been synthesized and tested for their herbicidal activities. Some of these compounds showed promising herbicidal activities at low doses, highlighting their potential as agrochemicals (Xu et al., 2012).

properties

IUPAC Name

3-(3-phenylmethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17-10-9-16(18-19-17)14-7-4-8-15(11-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCNCWFVMKIWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248433
Record name 6-[3-(Phenylmethoxy)phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(Benzyloxy)phenyl]pyridazin-3-ol

CAS RN

1105194-25-9
Record name 6-[3-(Phenylmethoxy)phenyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-(Phenylmethoxy)phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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